(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog that plays a significant role in various biological and chemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with biological systems in specific ways, making it valuable in scientific research and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the compound.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes and pathways, leading to the inhibition of DNA or RNA synthesis, which can result in antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
Vidarabine: An antiviral nucleoside analog.
Uniqueness
(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable tool in research and therapeutic applications.
Properties
Molecular Formula |
C12H18N6O3 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7-,8-/m1/s1 |
InChI Key |
BDQPWZYLQPUTEJ-BWZBUEFSSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
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